molecular formula C3H6BrCl<br>Cl(CH2)3Br<br>C3H6BrCl B140262 1-Bromo-3-chloropropane CAS No. 109-70-6

1-Bromo-3-chloropropane

Cat. No. B140262
CAS RN: 109-70-6
M. Wt: 157.44 g/mol
InChI Key: MFESCIUQSIBMSM-UHFFFAOYSA-N
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Description

1-Bromo-3-chloropropane is a halogenated hydrocarbon that has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis. The molecule contains both bromine and chlorine atoms, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of halogenated compounds like 1-bromo-3-chloropropane often involves regioselective reactions. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes has been developed, which uses propargylic carboxylates containing halogenated alkynes as substrates. This reaction is highly diastereoselective and leverages the halogen atom at the alkyne terminus to selectively promote a 1,2-acyloxy migration, leading to diene products that can further participate in Diels-Alder and cross-coupling reactions .

Molecular Structure Analysis

The molecular structure and conformational composition of 1-bromo-3-chloropropane have been studied using gas-phase electron diffraction and molecular mechanics calculations. The molecule exists as a mixture of conformers, including AA, AG, GA, and GG, with the GG conformer being the most prevalent. The relative conformational energies of these conformers have been estimated, providing insight into the stability of the molecule's different forms .

Chemical Reactions Analysis

1-Bromo-3-chloropropane undergoes various chemical reactions, including photodissociation, where the C-Br bond can be cleaved upon exposure to certain wavelengths of light. The photodissociation process has been studied using ion velocity imaging techniques, revealing the dynamics of molecules with multichromophores and the appearance of bromine and chlorine fragments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-bromo-3-chloropropane have been explored through various studies. Raman spectroscopy has been used to investigate the effect of pressure on the conformational equilibria of 1-bromo-3-chloropropane in water and organic solvents. This research provides valuable information on the hydrophobic effect on molecular conformation and the volume differences between trans and gauche conformers . Additionally, the vibrational spectra and conformations of substituted propanes, including 1-bromo-3-chloropropane, have been recorded, offering a comprehensive understanding of the molecule's behavior in different states .

The thermal decomposition of 1-bromo-3-chloropropane has been theoretically investigated, with the reaction primarily proceeding through the elimination of HBr. Quantum-chemical calculations have been used to derive molecular properties and transition states, resulting in rate constants for the decomposition reaction at various temperatures and pressures .

Scientific Research Applications

Photodissociation Dynamics

Research by Wei et al. (2008) explored the photodissociation of 1-bromo-3-chloropropane at specific wavelengths. This study focused on the direct dissociation of the C-Br bond, providing insights into the dynamics of molecules with multichromophores (Wei et al., 2008).

Thermal Decomposition

Bracco et al. (2022) conducted a quantum-chemical kinetic study on the thermal decomposition of 1-bromo-3-chloropropane. The findings revealed the reaction primarily occurs through HBr elimination, offering valuable data on molecular properties and reaction rate constants (Bracco et al., 2022).

Gas Chromatography Applications

Cheng (2013) developed a gas chromatography method for detecting 1-bromo-3-chloropropane residues in piperaquine phosphate. This study demonstrates the compound's utility in analytical chemistry for residue analysis (Cheng, 2013).

Synthesis of Organic Compounds

Russavskaya et al. (2006) reported the synthesis of poly(trimethylene diselenides) using 1-bromo-3-chloropropane and elemental selenium. The study highlights the role of 1-bromo-3-chloropropane in forming compounds used for organic synthesis and complex formation (Russavskaya et al., 2006).

Conformational Studies

A study by Durig et al. (2001) on 1-chloropropane and 1-bromopropane, closely related to 1-bromo-3-chloropropane, involved temperature-dependent FT-IR spectra analysis. This research provides insights into conformational stabilities and molecular structures (Durig et al., 2001).

Safety And Hazards

1-Bromo-3-chloropropane is considered hazardous. It is combustible and may be toxic if swallowed or inhaled . It is harmful if swallowed or if inhaled, may cause respiratory irritation, and is suspected of causing genetic defects .

Future Directions

1-Bromo-3-chloropropane is used in the preparation of active pharmaceutical ingredient intermediate such as gemfibrozil and reproterol . It is also used as a phase separation reagent for the isolation of ribonucleic acid (RNA) in high quality . Future directions could involve exploring more uses of this compound in the pharmaceutical industry and other chemical reactions.

properties

IUPAC Name

1-bromo-3-chloropropane
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InChI

InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2
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InChI Key

MFESCIUQSIBMSM-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)CBr
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Molecular Formula

C3H6BrCl, Array
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DSSTOX Substance ID

DTXSID1051565
Record name 1-Bromo-3-chloropropane
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Molecular Weight

157.44 g/mol
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Physical Description

1-bromo-3-chloropropane appears as a colorless liquid. Insoluble in water and denser than water. May be toxic by inhalation, ingestion or skin absorption. Used to make pharmaceuticals and other chemicals., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Boiling Point

143.3 °C @ 760 MM HG, 143.3 °C
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Flash Point

57 °C
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Solubility

Very sol in alc, ether, chloroform, SOL IN METHANOL, Soluble in oxygenated and chlorinated solvents., In water = 2240 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 0.224
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Density

1.5969 @ 20 °C/4 °C, Relative density (water = 1): 1.6
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Vapor Density

Relative vapor density (air = 1): 5.4
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Vapor Pressure

6.38 [mmHg], Vapor pressure, kPa at 25 °C: 0.85
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Mechanism of Action

The present study examines how variations in position, number, and type of halogen substituents affect renal and testicular necrosis, renal and testicular DNA damage, and the tissue distribution of the halogenated propanes. Groups of five male MOL:WIST rats were given single ip injections, ranging from 85 to 3000 um/kg of 1,2-dibromo-3-chloropropane (DBCP), 1,2,3-tribromopropane (TBP), 1,3-dichloro-2-bromopropane (DB2CP), or 1-bromo-2,3-dichloropropane (B2,3DCP), 1,3-dibromopropane, 1,2-dibromopropane, 1,2,3-trichloropropane or 1-bromo-3-chloropropane. The most potent in causing organ damage in both kidney and testes were DBCP and TBP. DB2CP was less organ toxic than DBCP or TBP, but induced more organ damage than B2,3DCP and DC2BP. The ability of the halogenated propanes to induce DNA damage in vivo correlated well with their ability to induce organ damage. However, DNA damage occurred at lower doses and after a shorter period of exposure. DNA damage may be an initial event in the development of organ necrosis by halogenated propanes in general. Testicular DNA damage induced by the halogenated propanes in vivo correlated well with the DNA damage observed in isolated testicular cells in vitro, showing that toxicity was due to in situ activation. The findings established a good relationship between in vivo organ necrogenic effects and DNA damage for a series of halogenated propanes. Both the type, the number, and the position of the halogens affected the toxic potential. The most toxic of the halogenated propanes contained three halogens with at least two vicinal bromines.
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Product Name

1-Bromo-3-chloropropane

Color/Form

COLORLESS LIQUID

CAS RN

109-70-6
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Melting Point

-58.90 °C, -58.9 °C
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Synthesis routes and methods

Procedure details

The same process as in example 2 was carried out, but the cyclohexane was replaced by 3-bromo-1-chloropropane. The reaction developed in the same way. After 30 minutes of irradiation at 22° C, 90% of allyl chloride had been converted. The reaction product was degassed and the unreacted allyl chloride was distilled. The remaining product was formed by 3-bromo-1-chloropropane (solvent + formed product) and about 3% of 2-bromo-1-chloropropane. This operation has the advantage of making the solvent distillation unnecessary.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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